

Unveiling the Structural Landscape of Tetraoctylammonium Iodide: A Technical Guide

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Compound of Interest

Compound Name: Tetraoctylammonium iodide

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An in-depth analysis of the crystal structure and molecular geometry of **tetraoctylammonium iodide** remains an area of active scientific inquiry, as a complete, publicly available crystal structure for this specific compound has yet to be reported. However, by examining related structures and available data, we can construct a comprehensive understanding of its probable structural characteristics. This guide provides a detailed overview based on available scientific literature, including a comparative analysis with the well-characterized analogue, tetra-n-butylammonium iodide, to offer valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the crystal structure and molecular geometry of **tetraoctylammonium iodide**. Due to the current absence of a complete, published crystal structure for **tetraoctylammonium iodide**, this document leverages crystallographic data from a co-crystal of tetraoctylammonium bromide and provides a detailed analysis of the crystal structure of tetra-n-butylammonium iodide as a closely related and illustrative example. The guide presents quantitative data in structured tables, details the experimental protocols for crystal structure determination, and includes a visualization of the general molecular structure.

Molecular Structure of the Tetraoctylammonium Cation

The tetraoctylammonium cation consists of a central nitrogen atom bonded to four octyl chains. This quaternary ammonium structure results in a positive charge localized on the nitrogen atom. The four long alkyl chains are expected to adopt a staggered conformation to minimize steric hindrance, leading to a roughly tetrahedral arrangement around the central nitrogen atom.

A crystal structure containing the tetraoctylammonium cation, specifically in a co-crystal with fullerene (C60), has been reported as (TOA⁺)(C60⁻). While this is not the pure iodide salt, it provides valuable insight into the packing and dimensions of the tetraoctylammonium cation in a crystalline environment.

Table 1: Crystallographic Data for a Compound Containing the Tetraoctylammonium Cation

Parameter	Value
Compound	(Tetraoctylammonium)(C60)
Chemical Formula	C92H68N
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	14.7270(10)
b (Å)	18.252(2)
c (Å)	22.211(2)
Volume (Å ³)	5969.9(9)
Z	4

Case Study: Crystal Structure of Tetra-n-butylammonium Iodide

Given the lack of a complete crystal structure for **tetraoctylammonium iodide**, a detailed examination of its shorter-chain analogue, tetra-n-butylammonium iodide (TBAI), is highly instructive. The crystal structure of TBAI has been meticulously determined and revised,

providing a robust model for understanding the structural motifs in tetraalkylammonium halides.
[1]

The solid crystal of tetra-n-butylammonium iodide belongs to the monoclinic crystal system with the space group C2/c.[2][3] In this structure, the iodide anions occupy voids within the lattice formed by the packing of the tetra-n-butylammonium cations.[1] The packing is further stabilized by weak C—H⋯I interactions.[1]

Table 2: Crystallographic Data for Tetra-n-butylammonium Iodide

Parameter	Value
Chemical Formula	C16H36IN
Molar Mass (g/mol)	369.37
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	14.2806(6)
b (Å)	14.1864(6)
c (Å)	19.5951(7)
α (°)	90
β (°)	111.149(3)
γ (°)	90
Volume (Å ³)	3702.4(3)
Z	8
Temperature (K)	100

Data sourced from a redetermination of the crystal structure.[1]

Table 3: Selected Bond Lengths and Angles for Tetra-n-butylammonium Iodide

Bond/Angle	Length (Å) / Angle (°)
N1-C1	1.527(3)
N1-C5	1.529(3)
N1-C9	1.528(3)
N1-C13	1.529(3)
C1-N1-C5	108.6(2)
C1-N1-C9	110.5(2)
C1-N1-C13	108.9(2)
C5-N1-C9	109.2(2)
C5-N1-C13	110.6(2)
C9-N1-C13	109.0(2)

Note: Specific bond lengths and angles for the butyl chains are not detailed here but generally conform to standard sp³ carbon-carbon and carbon-hydrogen bond parameters.

Experimental Protocol for Crystal Structure Determination (based on Tetra-n-butylammonium Iodide)

The crystallographic data for tetra-n-butylammonium iodide was obtained through single-crystal X-ray diffraction. The following provides a generalized experimental methodology based on the published redetermination of its structure.^[1]

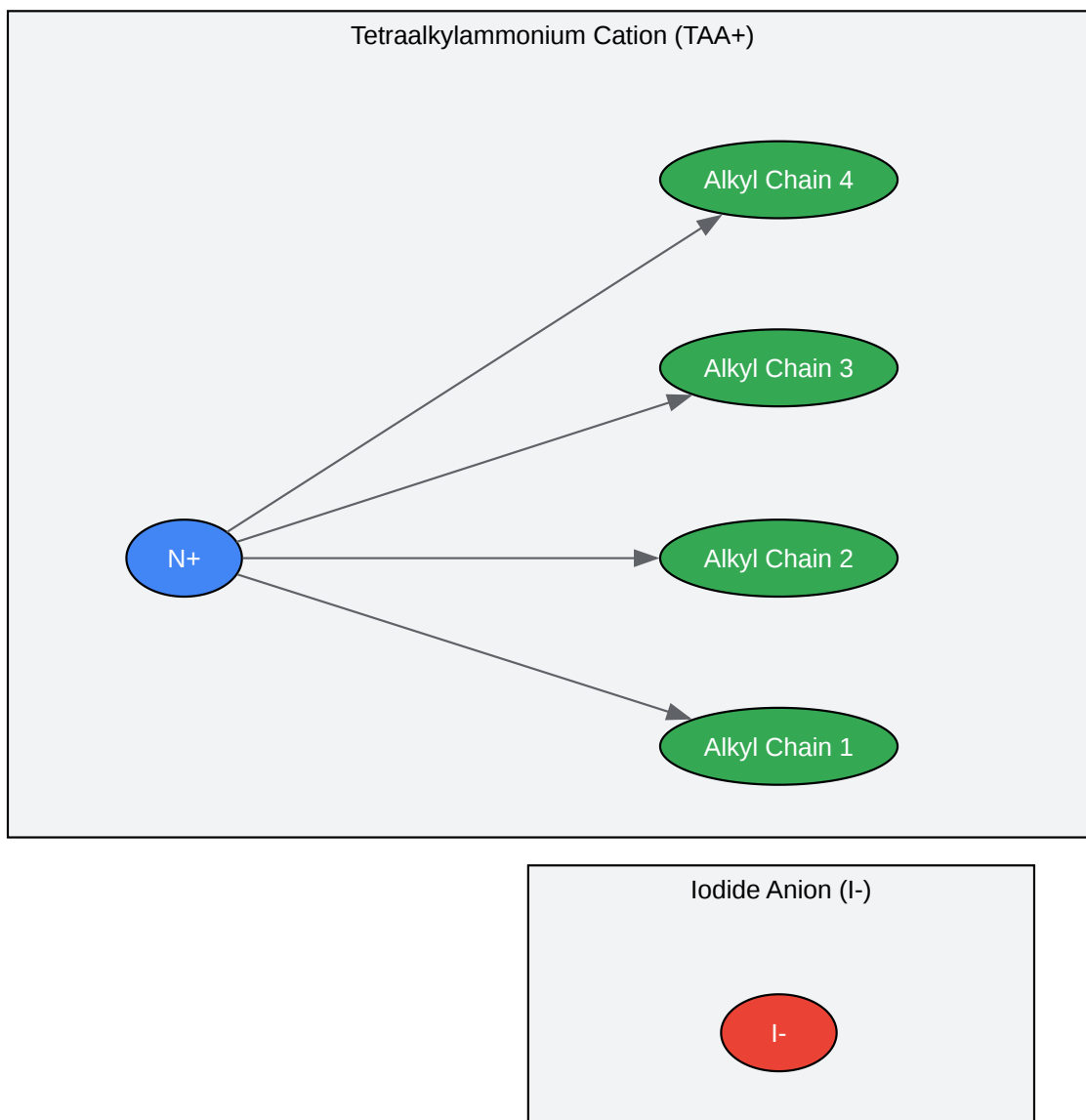
- **Crystal Growth:** Single crystals of tetra-n-butylammonium iodide suitable for X-ray diffraction were grown from an appropriate solvent system.

- **Data Collection:** A colorless block-shaped crystal was mounted on a diffractometer. The data was collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more precise structure. A Kuma KM-4-CCD four-circle diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) was used.^[1]
- **Structure Solution and Refinement:** The structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
- **Data Correction:** An absorption correction was applied to the collected data.^[1]

Molecular Geometry and Visualization

The tetraoctylammonium cation, similar to the tetrabutylammonium cation, is characterized by a central nitrogen atom with four alkyl chains extending outwards. The overall geometry is dictated by the tetrahedral arrangement of the C-N bonds, with the long octyl chains likely exhibiting significant conformational flexibility. The iodide anion exists as a discrete counter-ion.

The following diagram illustrates the fundamental ionic relationship and the components of a tetraalkylammonium iodide salt.



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Ionic association in a tetraalkylammonium iodide salt.

Conclusion

While a definitive crystal structure for **tetraoctylammonium iodide** is not yet available in the public domain, a strong predictive model of its molecular geometry and crystal packing can be formulated based on the known structure of its shorter-chain homologue, tetra-n-butylammonium iodide, and crystallographic data from a tetraoctylammonium-containing co-crystal. The tetraoctylammonium cation is expected to have a tetrahedral core with flexible octyl chains, and in the solid state, it would form an ionic lattice with iodide anions. The detailed data and experimental protocols for tetra-n-butylammonium iodide provided herein serve as a valuable reference point for researchers working with this class of compounds. Further research to elucidate the precise crystal structure of **tetraoctylammonium iodide** would be a valuable contribution to the field.

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